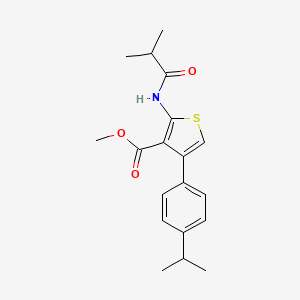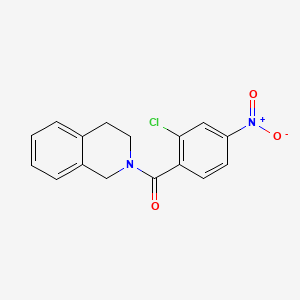
N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as DMMA, is a synthetic compound that belongs to the class of coumarin derivatives. DMMA has been extensively studied for its potential therapeutic applications in various diseases due to its unique chemical structure and biological properties.
作用机制
The exact mechanism of action of N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that this compound exerts its biological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to inhibit the activity of various enzymes such as topoisomerase II and COX-2, which are involved in cancer cell proliferation and inflammation, respectively.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by arresting the cell cycle at the G2/M phase. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the NF-κB pathway. Furthermore, this compound has been shown to reduce oxidative stress and inflammation in the brain by increasing the activity of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in high yield and purity. This compound is also stable under various conditions, which makes it suitable for long-term storage and transportation. However, this compound also has some limitations for lab experiments. This compound is a relatively new compound, and its biological properties and therapeutic potential are not fully understood. This compound also requires further studies to determine its toxicity and safety profile.
未来方向
There are several future directions for N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide research. This compound has shown promising results in preclinical studies, and further studies are needed to determine its therapeutic potential in clinical trials. This compound can also be modified to enhance its biological properties and reduce its toxicity. Furthermore, this compound can be used as a lead compound to develop new drugs with improved efficacy and safety. Finally, this compound can be used as a tool compound to study various signaling pathways and enzymes involved in cancer, inflammation, and neurodegenerative disorders.
合成方法
N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized by the reaction of 3-amino-4-methoxybenzoic acid with 2,3-dimethylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction mixture is then treated with acetic anhydride and triethylamine to obtain this compound in high yield and purity.
科学研究应用
N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-5-4-6-16(12(11)2)20-18(21)15-10-13-9-14(23-3)7-8-17(13)24-19(15)22/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLWUFUXGAWMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5700566.png)


![2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5700592.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5700598.png)



![N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700630.png)
![3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B5700646.png)
![N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide](/img/structure/B5700650.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5700661.png)

